

In-Depth Technical Guide: Benzyloxycarbonyl-PEG4-NHS Ester (CAS Number 2639395-44-9)

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Compound of Interest

Compound Name: *Benzyloxy carbonyl-PEG4-NHS ester*

Cat. No.: *B15601687*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties and applications of the bifunctional linker, Benzyloxycarbonyl-PEG4-NHS Ester, identified by CAS number 2639395-44-9. This molecule is a valuable tool in bioconjugation and drug development, enabling the covalent attachment of various payloads to biomolecules. This guide details its chemical identity, physicochemical properties, and established protocols for its use. It is designed to serve as a practical resource for researchers in the fields of chemistry, biology, and pharmaceutical sciences.

Chemical Identity and Structure

Systematic Name: benzyl 3-{2-[2-(2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]]-ethoxy)ethoxy]ethoxy}propanoate

Common Name: **Benzyloxy carbonyl-PEG4-NHS ester**

CAS Number: 2639395-44-9

Molecular Structure:

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The structure of Benzyloxycarbonyl-PEG4-NHS Ester features three key components:

- An N-Hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.
- A polyethylene glycol (PEG) spacer (PEG4): The tetra-ethylene glycol spacer is hydrophilic, which can improve the solubility of the resulting conjugate and reduce steric hindrance.^[1]
- A benzyloxycarbonyl (Cbz or Z) group: This is a common protecting group for amines. In this molecule, it protects a carboxylic acid functionality. The Cbz group can be selectively removed under mild conditions by hydrogenolysis.^{[2][3][4]}

Physicochemical Properties

A summary of the available physicochemical data for Benzyloxycarbonyl-PEG4-NHS Ester is presented in the table below. It should be noted that certain experimental data, such as melting and boiling points, are not widely reported in publicly available literature.

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₁ NO ₁₀	[2]
Molecular Weight	481.5 g/mol	[2]
Appearance	White to off-white solid or oil	Generic observation for similar compounds
Purity	≥95% - 98% (typical)	[2]
Solubility	Soluble in DMSO, DMF, DCM	[5]
Storage Conditions	-20°C, desiccated	[2]

Note: Quantitative solubility data, melting point, and boiling point are not readily available in the surveyed literature.

Applications in Bioconjugation and Drug Development

Benzyloxycarbonyl-PEG4-NHS Ester is primarily used as a crosslinking agent in the development of complex biomolecules, such as antibody-drug conjugates (ADCs) and other targeted therapies.[1] Its bifunctional nature allows for a two-step conjugation strategy. First, the NHS ester is reacted with a primary amine on a biomolecule. Subsequently, the Cbz protecting group is removed to reveal a carboxylic acid, which can then be coupled to another molecule of interest.

The inclusion of a PEG spacer in the linker design can be advantageous in ADC development, as it can enhance the hydrophilicity of the conjugate, potentially improving its pharmacokinetic properties.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving Benzyloxycarbonyl-PEG4-NHS Ester. These are generalized protocols and may require optimization for specific applications.

Protocol for Conjugation to Amine-Containing Biomolecules

This protocol describes the reaction of the NHS ester moiety with primary amines on a protein, such as an antibody.

Materials:

- Benzyloxycarbonyl-PEG4-NHS Ester
- Protein or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis equipment for purification

Procedure:

- Preparation of the Biomolecule: Ensure the biomolecule is in an appropriate amine-free buffer at a known concentration. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed.[\[7\]](#)
- Reagent Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[\[7\]](#)
- Conjugation Reaction: Add a calculated molar excess of the linker solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess.[\[8\]](#)[\[9\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[\[7\]](#)[\[9\]](#)

- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.[\[10\]](#)
- Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol for Deprotection via Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to reveal a free carboxylic acid.

Materials:

- Cbz-protected conjugate
- Palladium on carbon (Pd/C, 10% w/w)
- Methanol or another suitable solvent
- Hydrogen gas (H₂) source or a hydrogen transfer reagent (e.g., ammonium formate, sodium borohydride)

Procedure:

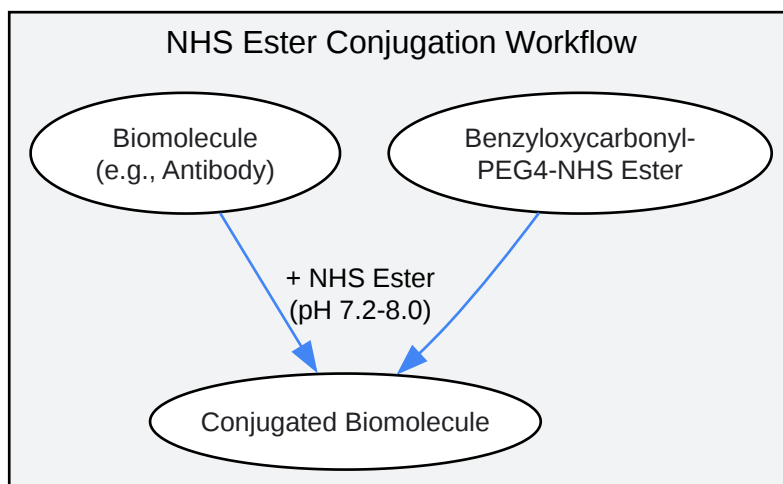
- Reaction Setup: Dissolve the Cbz-protected conjugate in a suitable solvent like methanol in a reaction vessel equipped with a stir bar.
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the conjugate).
- Hydrogenation:
 - Using Hydrogen Gas: Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or from a cylinder) at atmospheric pressure.

- Using a Hydrogen Donor: For transfer hydrogenolysis, add a hydrogen donor such as ammonium formate or sodium borohydride in molar excess.^{[11][12]}
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed. This can take from 30 minutes to several hours.
- Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
- Purification: Evaporate the solvent under reduced pressure. The resulting deprotected product can be used as is or purified further if necessary.

Visualizations

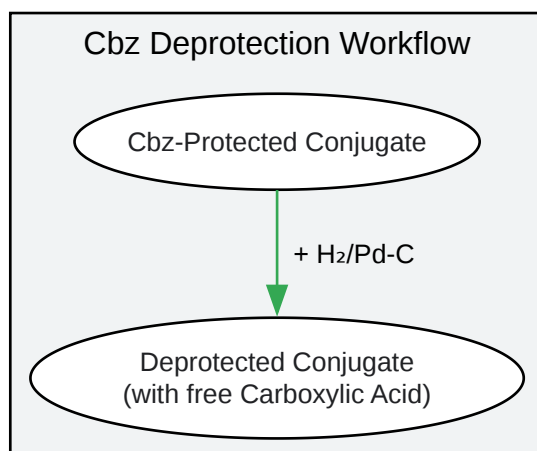
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key processes involving Benzyloxycarbonyl-PEG4-NHS Ester.



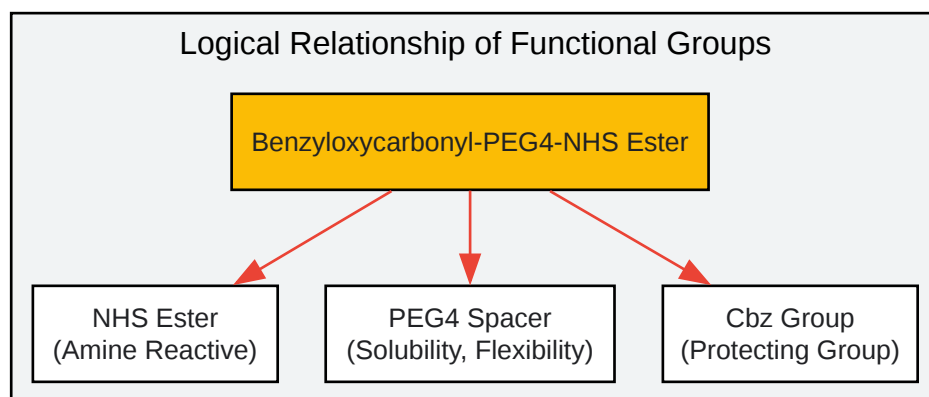
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Caption: NHS Ester Conjugation Workflow.



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Caption: Cbz Deprotection Workflow.



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Caption: Functional Groups of the Linker.

Conclusion

Benzyloxycarbonyl-PEG4-NHS Ester (CAS 2639395-44-9) is a well-defined bifunctional linker with significant utility in the field of bioconjugation. Its amine-reactive NHS ester and cleavable Cbz protecting group, combined with the beneficial properties of the PEG spacer, make it a versatile tool for the synthesis of complex biomolecular conjugates. While detailed, compound-specific physicochemical data is not extensively available in the public domain, the general

reactivity and handling protocols for its functional moieties are well-established. This guide provides a solid foundation for researchers to incorporate this valuable reagent into their drug development and broader research programs.

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